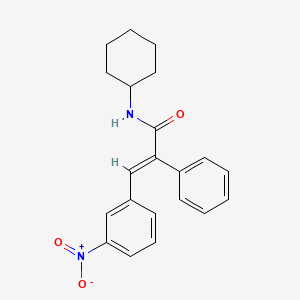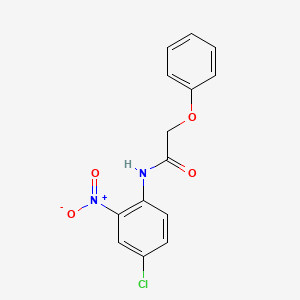
1-(4-chlorobenzyl)-5-(1,2-oxazinan-2-ylcarbonyl)-2-piperidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorobenzyl)-5-(1,2-oxazinan-2-ylcarbonyl)-2-piperidinone, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It was first identified as a potential anticancer agent due to its ability to selectively inhibit the growth of cancer cells. In recent years, CX-5461 has gained significant attention as a promising therapeutic agent for the treatment of a variety of cancers.
Mécanisme D'action
1-(4-chlorobenzyl)-5-(1,2-oxazinan-2-ylcarbonyl)-2-piperidinone targets RNA polymerase I transcription, which is responsible for the production of ribosomal RNA (rRNA). By inhibiting this process, 1-(4-chlorobenzyl)-5-(1,2-oxazinan-2-ylcarbonyl)-2-piperidinone disrupts the production of ribosomes, which are essential for protein synthesis and cell growth. This leads to the selective death of cancer cells, while sparing normal cells.
Biochemical and Physiological Effects:
1-(4-chlorobenzyl)-5-(1,2-oxazinan-2-ylcarbonyl)-2-piperidinone has been shown to have a range of biochemical and physiological effects. In addition to inhibiting RNA polymerase I transcription, 1-(4-chlorobenzyl)-5-(1,2-oxazinan-2-ylcarbonyl)-2-piperidinone has been shown to induce DNA damage and activate the p53 pathway, which is involved in cell cycle regulation and apoptosis. 1-(4-chlorobenzyl)-5-(1,2-oxazinan-2-ylcarbonyl)-2-piperidinone has also been shown to modulate the immune system, leading to increased tumor cell killing by immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(4-chlorobenzyl)-5-(1,2-oxazinan-2-ylcarbonyl)-2-piperidinone is its selectivity for cancer cells, which makes it a promising therapeutic agent for the treatment of cancer. However, 1-(4-chlorobenzyl)-5-(1,2-oxazinan-2-ylcarbonyl)-2-piperidinone has some limitations for lab experiments. For example, it is a relatively complex molecule to synthesize, which can make it difficult to obtain in large quantities. Additionally, 1-(4-chlorobenzyl)-5-(1,2-oxazinan-2-ylcarbonyl)-2-piperidinone has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Orientations Futures
There are several future directions for the study of 1-(4-chlorobenzyl)-5-(1,2-oxazinan-2-ylcarbonyl)-2-piperidinone. One area of research is the development of more efficient synthesis methods for 1-(4-chlorobenzyl)-5-(1,2-oxazinan-2-ylcarbonyl)-2-piperidinone, which could make it more readily available for research and clinical use. Another area of research is the identification of biomarkers that can predict response to 1-(4-chlorobenzyl)-5-(1,2-oxazinan-2-ylcarbonyl)-2-piperidinone, which could help to personalize treatment for cancer patients. Finally, there is ongoing research into the combination of 1-(4-chlorobenzyl)-5-(1,2-oxazinan-2-ylcarbonyl)-2-piperidinone with other therapeutic agents, which could enhance its effectiveness against cancer.
Méthodes De Synthèse
The synthesis of 1-(4-chlorobenzyl)-5-(1,2-oxazinan-2-ylcarbonyl)-2-piperidinone involves a series of chemical reactions. The starting material for the synthesis is 4-chlorobenzyl chloride, which is reacted with 2-amino-2-methyl-1-propanol to form the corresponding amine. This amine is then reacted with oxalyl chloride to form the corresponding acid chloride, which is then reacted with 2-oxazoline to form the oxazoline acid chloride. Finally, the oxazoline acid chloride is reacted with piperidinone to form 1-(4-chlorobenzyl)-5-(1,2-oxazinan-2-ylcarbonyl)-2-piperidinone.
Applications De Recherche Scientifique
1-(4-chlorobenzyl)-5-(1,2-oxazinan-2-ylcarbonyl)-2-piperidinone has been extensively studied for its potential as a therapeutic agent for the treatment of cancer. Preclinical studies have shown that 1-(4-chlorobenzyl)-5-(1,2-oxazinan-2-ylcarbonyl)-2-piperidinone is effective against a range of cancers, including breast, ovarian, and pancreatic cancer. 1-(4-chlorobenzyl)-5-(1,2-oxazinan-2-ylcarbonyl)-2-piperidinone has also been shown to be effective against cancer stem cells, which are thought to be responsible for cancer recurrence and resistance to chemotherapy.
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methyl]-5-(oxazinane-2-carbonyl)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O3/c18-15-6-3-13(4-7-15)11-19-12-14(5-8-16(19)21)17(22)20-9-1-2-10-23-20/h3-4,6-7,14H,1-2,5,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGDWGYHJQOQPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCON(C1)C(=O)C2CCC(=O)N(C2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-{[(5-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide](/img/structure/B5035443.png)
![N-{4-[(4-bromobenzoyl)amino]phenyl}-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B5035447.png)

![3-[1-(4-methoxy-3-methylbenzyl)-2-piperidinyl]pyridine](/img/structure/B5035458.png)
![N-(diphenylmethyl)-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B5035463.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5035472.png)
![N-[(3-methylphenyl)(phenyl)methyl]urea](/img/structure/B5035476.png)

![3-methyl-N-[2-(4-phenyl-1-piperazinyl)ethyl]benzamide hydrochloride](/img/structure/B5035481.png)

![6-{[(2,3-dimethylphenyl)amino]carbonyl}-2,5-diphenyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5035494.png)

